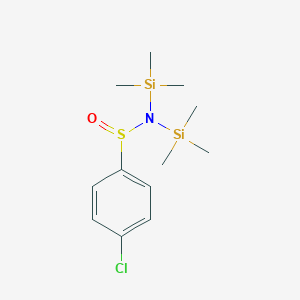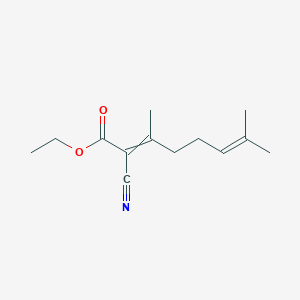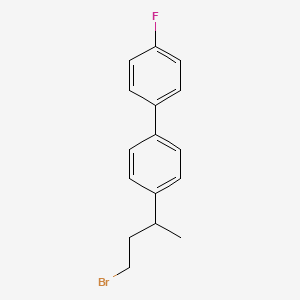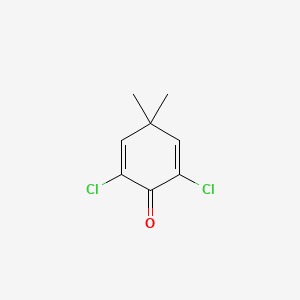
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes two chlorine atoms and two methyl groups attached to a cyclohexa-2,5-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4,4-dimethylcyclohexa-2,5-dien-1-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to improve the scalability and safety of the production process .
化学反応の分析
Types of Reactions
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated cyclohexadienes .
科学的研究の応用
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one exerts its effects involves its electrophilic nature. The compound can act as an electrophile in various reactions, interacting with nucleophiles to form new chemical bonds. This reactivity is due to the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the methyl groups, which create a polarized molecule with reactive sites .
類似化合物との比較
Similar Compounds
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the chlorine atoms, making it less reactive in electrophilic substitution reactions.
2,6-Dibromo-4,4-dimethylcyclohexa-2,5-dien-1-one: Similar structure but with bromine atoms instead of chlorine, which can affect its reactivity and applications.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one:
Uniqueness
2,6-Dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms at the 2 and 6 positions makes it particularly useful in electrophilic substitution reactions and as a building block in organic synthesis .
特性
CAS番号 |
61305-56-4 |
|---|---|
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC名 |
2,6-dichloro-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8Cl2O/c1-8(2)3-5(9)7(11)6(10)4-8/h3-4H,1-2H3 |
InChIキー |
FBSGIKIEQVHNHJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C(=O)C(=C1)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
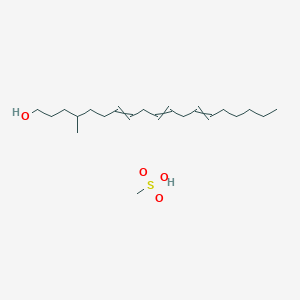
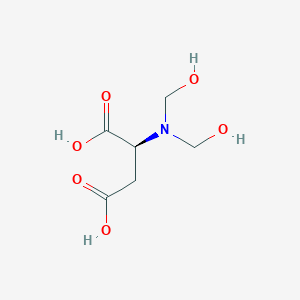
![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)
![7-[Acryloyl(nonyl)amino]heptanoic acid](/img/structure/B14587303.png)

![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)
